molecular formula C19H24FNO3S2 B2420417 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide CAS No. 946242-82-6

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2420417
CAS No.: 946242-82-6
M. Wt: 397.52
InChI Key: DZTAQFWXPWZURG-UHFFFAOYSA-N
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Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a synthetic organic compound with the CAS Registry Number 946242-82-6 and a molecular formula of C19H24FNO3S2 . This molecule is characterized by a distinct structure incorporating a 4-fluoro-3-methylbenzenesulfonyl group linked to a thiophen-2-ylethyl chain and a 3,3-dimethylbutanamide moiety. The presence of both sulfonamide and heteroaromatic groups suggests potential for interesting biochemical properties and reactivity, making it a valuable intermediate or candidate for investigative applications in medicinal chemistry and drug discovery research. Compounds with similar sulfonamide functionalities are frequently investigated in pharmaceutical research for their potential as enzyme inhibitors, such as Receptor-interacting serine/threonine-protein kinase 1 (RIP1) inhibitors for the treatment of inflammatory and neurodegenerative diseases, as well as other therapeutic targets . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is supplied with a guaranteed purity of 90% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO3S2/c1-13-10-14(7-8-15(13)20)26(23,24)17(16-6-5-9-25-16)12-21-18(22)11-19(2,3)4/h5-10,17H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTAQFWXPWZURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC(C)(C)C)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Sulfonamide moiety : Known for its role in enzyme inhibition.
  • Thiophene ring : Often associated with various pharmacological properties.
  • Fluorinated aromatic ring : Enhances lipophilicity and bioavailability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H22FNO3S
Molecular Weight395.5 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets. These targets include:

  • Enzymes : The sulfonamide group can inhibit specific enzymes, impacting metabolic pathways.
  • Receptors : The compound may modulate receptor activity, particularly cannabinoid receptors, suggesting potential applications in pain management and neuroprotection.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages.
  • Antitumor Potential : Similar compounds have shown promise in targeting cancer cells. Studies on related sulfonamide derivatives indicate potential antitumor activity against various cancer cell lines, including breast and lung cancer.
  • Neuroprotective Effects : The interaction with cannabinoid receptors suggests a role in neuroprotection. Studies have shown that compounds with similar structures can mitigate neurodegenerative processes by modulating neurotransmitter release.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
BMS-289948Gamma-secretase inhibitorPotential application in Alzheimer's disease treatment
SR144528Selective cannabinoid receptor antagonistHigher potency compared to other CB receptor-targeting compounds
5-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamideAnti-inflammatory and cannabinoid receptor modulationInvestigated for pain management

The uniqueness of this compound lies in its dual role as both an anti-inflammatory agent and a modulator of cannabinoid receptors.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, particularly for the sulfonyl-thiophene moiety (e.g., using Mo-Kα radiation, λ = 0.71073 Å) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) should verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiophene protons at δ 6.8–7.0 ppm) and carbonyl signals (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electron density distribution, focusing on the sulfonyl group’s electron-withdrawing effects .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. thiophene sulfur) for reactivity predictions .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water or lipid bilayers) to assess bioavailability or membrane permeability .

Advanced: How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be systematically resolved?

Q. Methodological Answer :

  • Comparative Structural Analysis : Compare the compound’s activity to analogs (e.g., acetaminophen for amide stability or bistramide A for cytotoxicity) to identify structure-activity relationships (SAR) .
  • Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites in biological matrices, addressing discrepancies between assay systems .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to proposed targets (e.g., enzymes or receptors) .

Advanced: What experimental designs are recommended to assess the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC. Key degradation products (e.g., sulfonic acid derivatives) should be structurally characterized .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using LC-MS. Low stability may necessitate prodrug strategies .
  • Cyclic Voltammetry : Assess redox behavior in physiological buffers to predict oxidative degradation pathways .

Basic: What in vitro assays are appropriate for initial biological screening of this compound?

Q. Methodological Answer :

  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) against target enzymes (e.g., kinases or proteases) with positive controls (e.g., staurosporine for kinases) .
  • Membrane Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .

Advanced: How can researchers address low solubility or bioavailability in preclinical studies?

Q. Methodological Answer :

  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the amide or sulfonyl moiety to improve absorption .

Advanced: What strategies can reconcile discrepancies between computational predictions and experimental reactivity data?

Q. Methodological Answer :

  • Benchmarking DFT Functionals : Compare B3LYP vs. M06-2T results with experimental NMR chemical shifts to validate computational models .
  • Solvent Correction Models : Apply SMD implicit solvation in DFT calculations to better align with experimental reaction yields in polar solvents .
  • Kinetic Isotope Effects (KIE) : Measure KIEs for critical steps (e.g., sulfonamide hydrolysis) to validate proposed reaction mechanisms .

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